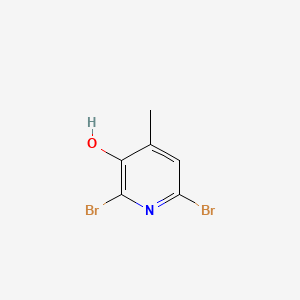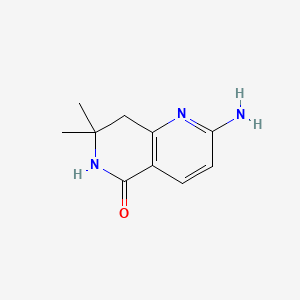![molecular formula C8H6ClIN2 B15364445 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic aromatic organic compound characterized by the presence of chlorine, iodine, and a methyl group attached to a pyrrolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolopyridine derivatives, followed by selective functionalization. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the iodine atom to iodate or iodide derivatives.
Reduction: Reduction of the chlorine atom to form chloro derivatives.
Substitution: Replacement of the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various halogenated derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its incorporation into drug candidates can enhance their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features may contribute to the activity of drugs targeting various diseases.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparación Con Compuestos Similares
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
1H-Pyrazolo[3,4-b]pyridines
Indole derivatives
Uniqueness: 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique combination of halogens and the methyl group provides distinct chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H6ClIN2 |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
5-chloro-2-iodo-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-6-4-11-7(9)2-5(6)3-8(12)10/h2-4H,1H3 |
Clave InChI |
NOAJJQZWFNSFAS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CC(=NC=C21)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)



![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)


![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)



![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
